2,4-Diaminobutanoic acid hydrochloride

Description

IUPAC Nomenclature and Molecular Formula

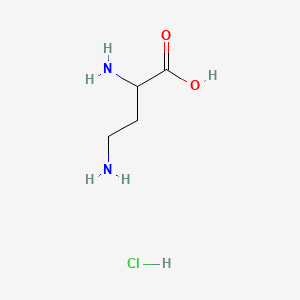

The systematic name for 2,4-diaminobutanoic acid hydrochloride, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (R)-2,4-diaminobutanoic acid hydrochloride . Its molecular formula is C₄H₁₁ClN₂O₂ , with a molecular weight of 154.59 g/mol . The compound consists of a four-carbon backbone substituted with amino groups at positions 2 and 4, a carboxylate group at position 1, and a hydrochloride counterion stabilizing the protonated amino groups.

The structural depiction (Figure 1) highlights the α-carbon (C2) bonded to the primary amino group and the γ-carbon (C4) bonded to the secondary amino group. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical and biochemical applications.

Stereochemical Variations: D- and L-Enantiomers

2,4-Diaminobutanoic acid exhibits chirality at the α-carbon (C2), giving rise to D- and L-enantiomers . The D-enantiomer ((2R)-2,4-diaminobutanoic acid) is distinguished by its (R)-configuration, while the L-enantiomer ((2S)-2,4-diaminobutanoic acid) adopts the (S)-configuration. This stereochemical distinction influences biological activity; for instance, the D-enantiomer demonstrates enhanced uptake in glioma cells due to its interaction with System A amino acid transporters.

| Property | D-Enantiomer | L-Enantiomer |

|---|---|---|

| CAS Registry Number | 6970-28-1 | 305-62-4 |

| Specific Rotation | Not reported | Not reported |

| Biological Role | Antitumoral activity | Limited data |

The absence of reported specific rotation values underscores the need for further experimental characterization of these enantiomers.

Tautomeric Forms and Ionic States in Aqueous Solutions

In aqueous solutions, 2,4-diaminobutanoic acid hydrochloride exists in equilibrium between zwitterionic , cationic , and anionic forms , depending on pH (Figure 2). The carboxyl group (pKa ~2.5) and amino groups (pKa ~9.5 for C2-NH₂, ~10.8 for C4-NH₂) govern these transitions.

- At pH < 2.5 : The molecule is fully protonated, adopting a cationic form with charges at C2-NH₃⁺ and C4-NH₃⁺.

- At pH 2.5–9.5 : The carboxyl group deprotonates (-COO⁻), forming a zwitterion with a net charge of +1.

- At pH > 10.8 : Both amino groups deprotonate, resulting in an anionic form (-NH₂ groups).

The isoelectric point (pI), calculated as the average of the two closest pKa values, is approximately 6.15 [(2.5 + 9.8)/2]. This property is critical for electrophoresis and chromatographic separation techniques.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65427-54-5, 6970-28-1 | |

| Record name | 2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Comparison with Similar Compounds

Chemical Properties :

- Dissociation Constants: pKa₁ = 1.85 (α-amino), pKa₂ = 8.24 (γ-amino), pKa₃ = 10.44 (carboxyl) .

- Solubility : Highly water-soluble due to ionic hydrochloride salt form, facilitating applications in biochemical synthesis .

Comparison with Structurally Similar Compounds

4-(Dimethylamino)butanoic Acid Hydrochloride

Key Differences :

- Structure: Replaces primary amino groups with dimethylamino substituents.

- Reactivity: Dimethyl groups reduce nucleophilicity compared to 2,4-diaminobutanoic acid, limiting its utility in peptide bond formation .

- Applications: Primarily used in non-biological contexts (e.g., surfactants, pH regulators) due to lower biocompatibility .

| Parameter | 2,4-Diaminobutanoic Acid HCl | 4-(Dimethylamino)butanoic Acid HCl |

|---|---|---|

| Molecular Formula | C₄H₁₂Cl₂N₂O₂ | C₆H₁₄ClNO₂ |

| CAS Number | 65427-54-5 | 53337-07-0 |

| Amino Group Type | Primary (-NH₂) | Tertiary (-N(CH₃)₂) |

| pKa (α-amino) | 1.85 | ~8.5 (dimethylamino group) |

| Biocatalytic Utility | High | Low |

Ornithine Hydrochloride (2,5-Diaminopentanoic Acid HCl)

Key Differences :

- Chain Length: Ornithine has a 5-carbon backbone vs. 4-carbon in 2,4-diaminobutanoic acid.

- Biological Role: Ornithine is a urea cycle intermediate, while 2,4-diaminobutanoic acid is non-natural and used in synthetic pathways .

| Parameter | 2,4-Diaminobutanoic Acid HCl | Ornithine HCl |

|---|---|---|

| Molecular Formula | C₄H₁₂Cl₂N₂O₂ | C₅H₁₃ClN₂O₂ |

| CAS Number | 65427-54-5 | 3184-13-2 |

| Natural Occurrence | Non-natural | Natural (urea cycle) |

| Application | Peptide engineering | Metabolic studies, wound healing |

2,4-Diamino-4-oxobutanoic Acid

Key Differences :

- Functional Group : Incorporates a ketone group at C4, altering redox reactivity.

- Toxicity Profile: 2,4-Diamino-4-oxobutanoic acid is a neurotoxin, whereas 2,4-diaminobutanoic acid hydrochloride is used safely in controlled biochemical applications .

| Parameter | 2,4-Diaminobutanoic Acid HCl | 2,4-Diamino-4-oxobutanoic Acid |

|---|---|---|

| Molecular Formula | C₄H₁₂Cl₂N₂O₂ | C₄H₈N₂O₃ |

| CAS Number | 65427-54-5 | 3130-87-8 |

| Key Functional Group | Primary amines | Ketone + amines |

| Safety Profile | Low toxicity | Neurotoxic |

Q & A

Q. Optimization Strategies :

- Reaction Conditions : Control temperature (e.g., reflux for chlorination steps) and stoichiometric ratios of reagents (e.g., HCl for salt formation) to improve yield .

- Catalyst Selection : Use immobilized enzymes or chiral catalysts to enhance stereochemical purity .

Basic: Which analytical techniques are most effective for characterizing 2,4-Diaminobutanoic acid hydrochloride?

Answer:

Key techniques include:

Advanced: How can stereospecific synthesis of enantiomers be achieved for this compound?

Answer:

Enantiomeric resolution requires chiral catalysts or biocatalysts:

- Enzymatic Methods : EDDS lyase selectively converts (R)- or (S)-enantiomers in one-pot reactions using fumaric acid and bromoacetic acid as substrates. Yields >95% ee are achievable .

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during synthesis. For example, L-proline-mediated aldol reactions can yield enantiopure intermediates .

Q. Critical Parameters :

- pH control (6.5–7.5) for enzyme activity .

- Solvent polarity (e.g., aqueous buffers for enzymatic reactions vs. anhydrous conditions for chemical synthesis) .

Advanced: What are the implications of metal complexation studies with 2,4-Diaminobutanoic acid hydrochloride?

Answer:

The compound’s diamino structure enables coordination with transition metals, offering applications in bioinorganic chemistry:

- Cobalt Complexation : Forms [Co(DAB)₂]⁺ complexes that exhibit reversible oxygenation, mimicking hemoglobin’s oxygen-carrying capacity. This property is studied for artificial oxygen carriers .

- Catalytic Activity : Metal-DAB complexes (e.g., Cu²⁺) can catalyze oxidation reactions, such as alcohol-to-ketone conversions, under mild conditions .

Q. Methodological Considerations :

- Use UV-Vis spectroscopy to monitor oxygenation (λmax = 550 nm for Co-O₂ adducts) .

- Stability tests (e.g., cyclic voltammetry) to assess redox behavior .

Advanced: How can researchers resolve contradictions in synthetic methodologies reported across studies?

Answer:

Discrepancies often arise in reaction conditions or yields. A systematic approach includes:

Comparative Analysis :

- Example: Hydrazoic acid vs. thionyl chloride routes for introducing functional groups. Hydrazoic acid offers higher stereochemical control but requires stringent safety protocols .

Reproducibility Checks :

- Validate reaction parameters (e.g., temperature, solvent purity) using control experiments.

Computational Modeling :

- DFT calculations to predict reaction pathways and intermediate stability .

Advanced: What is the role of 2,4-Diaminobutanoic acid hydrochloride in studying enzyme mechanisms or metabolic pathways?

Answer:

The compound serves as a substrate or inhibitor in enzymatic assays:

Q. Experimental Design :

- Use kinetic assays (e.g., Michaelis-Menten plots) to measure enzyme activity .

- Pair with LC-MS to identify metabolic intermediates .

Advanced: How does the compound’s stereochemistry influence its biochemical interactions?

Answer:

The (R)- and (S)-enantiomers exhibit distinct biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.